

5-Bromo-8-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-8-methylquinoline

Cat. No.: B1275203

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A Technical Overview of 5-Bromo-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the chemical properties, synthesis, and potential applications of **5-Bromo-8-methylquinoline**, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

Core Molecular Data

5-Bromo-8-methylquinoline is a derivative of quinoline, characterized by a bromine substituent at the 5th position and a methyl group at the 8th position of the quinoline ring structure.^[1] This specific arrangement of functional groups imparts unique chemical properties relevant for further synthetic modifications and biological activity studies.^[1]

The fundamental quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrN	[1] [2]
Molecular Weight	222.08 g/mol	[2]
CAS Number	74316-55-5	[1] [2]
IUPAC Name	5-bromo-8-methylquinoline	[2]
Canonical SMILES	<chem>CC1=C2C(=C(C=C1)Br)C=CC=N2</chem>	[1]
InChI Key	REIFWJGDIKRUSB-UHFFFAOYSA-N	[1] [2]

Synthesis Protocol: Bromination of 8-Methylquinoline

The synthesis of **5-Bromo-8-methylquinoline** can be achieved through the direct bromination of 8-methylquinoline. A detailed experimental protocol is outlined below.[\[3\]](#)

Objective: To synthesize **5-bromo-8-methylquinoline** from 8-methylquinoline.

Materials:

- 8-Methylquinoline (0.3 M)
- Concentrated Sulfuric Acid (H₂SO₄)
- Silver Sulfate (Ag₂SO₄) (1.5 equiv)
- Bromine (Br₂) (1.0 equiv)
- Ice water
- Saturated aqueous Sodium Carbonate (Na₂CO₃)
- Ethyl Acetate (EtOAc)

- Anhydrous Sodium Sulfate (Na_2SO_4)

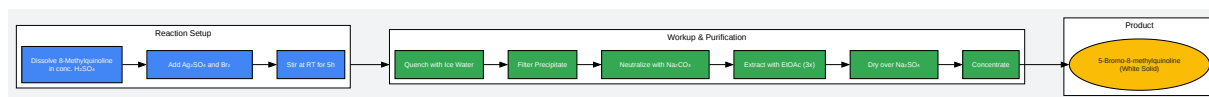
Procedure:

- Dissolution: Dissolve 8-methylquinoline in concentrated H_2SO_4 .
- Addition of Reagents: Add Ag_2SO_4 (1.5 equivalents) and then bromine (1.0 equivalent) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 5 hours.
- Quenching: Pour the reaction mixture into ice water to quench the reaction.
- Filtration: Remove the resulting precipitate by filtration.
- Neutralization: Alkalize the filtrate with a saturated aqueous solution of Na_2CO_3 until the pH is greater than 7.
- Extraction: Extract the aqueous phase three times with EtOAc.
- Drying: Combine the organic layers and dry over anhydrous Na_2SO_4 .
- Concentration: Concentrate the organic phase under reduced pressure to yield the final product, **5-bromo-8-methylquinoline**.

Expected Outcome: The target product is obtained as a white solid with a reported yield of 71%.^[3] Mass spectrometry analysis should show peaks at m/z 222 and 224, corresponding to $[\text{M}+\text{H}]^+$.^[3]

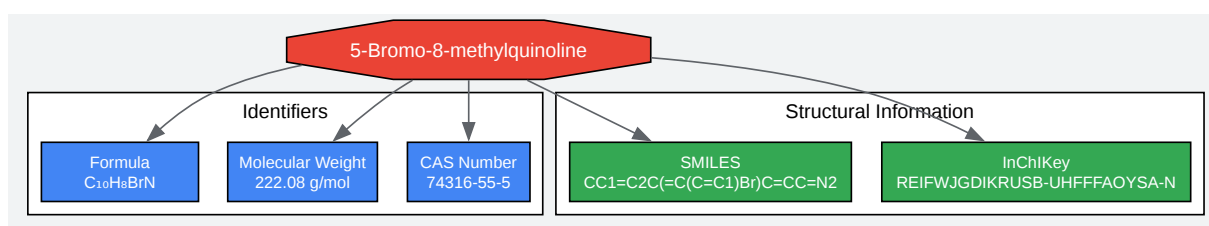
Visualized Experimental Workflow & Molecular Relationship

To clarify the synthesis process and the relationship between the compound's structure and its identifiers, the following diagrams are provided.



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Caption: Synthesis workflow for **5-Bromo-8-methylquinoline**.



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Caption: Key properties of **5-Bromo-8-methylquinoline**.

Applications and Biological Relevance

5-Bromo-8-methylquinoline serves as a valuable building block in synthetic organic chemistry.^[1] As a quinoline derivative, it belongs to a class of compounds known for a wide spectrum of biological activities. Research into quinoline scaffolds has indicated potential for developing agents with antimicrobial, anti-inflammatory, and anticancer properties.^[1] While the specific mechanisms of action for **5-Bromo-8-methylquinoline** are still a subject of investigation, its structure is a key scaffold for leads in drug discovery.^[1] The bromine atom can be readily substituted by various nucleophiles, allowing for the creation of diverse chemical libraries for screening and development.^[1]

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References

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- To cite this document: BenchChem. [5-Bromo-8-methylquinoline molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275203#5-bromo-8-methylquinoline-molecular-weight-and-formula]

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